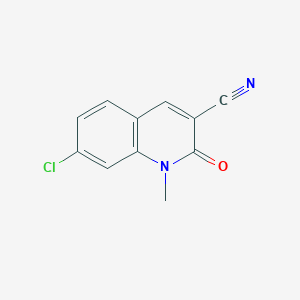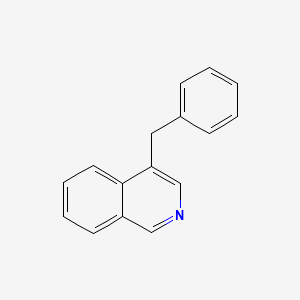
4-Benzylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylisoquinoline is a member of the benzylisoquinoline alkaloid family, which is a diverse group of plant-derived compounds known for their pharmacological properties. These compounds are characterized by a benzyl group attached to an isoquinoline skeleton. Benzylisoquinoline alkaloids have been studied extensively due to their presence in various medicinal plants and their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylisoquinoline typically involves the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase. This reaction forms the basic 1-benzylisoquinoline core, which can then be further modified through various chemical reactions .
Industrial Production Methods: Industrial production of benzylisoquinoline alkaloids often involves the use of microbial synthesis. For example, yeast can be engineered to produce these compounds by introducing the necessary biosynthetic pathways. This method offers advantages such as scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzylisoquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or form quinones.
Reduction: This can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Various substituents can be introduced at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include hydroxylated derivatives, tetrahydroisoquinolines, and various substituted isoquinolines .
Applications De Recherche Scientifique
4-Benzylisoquinoline and its derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex alkaloids.
Biology: Studied for their role in plant metabolism and defense mechanisms.
Medicine: Investigated for their potential as analgesics, antimicrobials, and anticancer agents.
Industry: Used in the production of pharmaceuticals and as precursors for other bioactive compounds
Mécanisme D'action
The mechanism of action of 4-Benzylisoquinoline involves its interaction with various molecular targets and pathways. For example, some benzylisoquinoline alkaloids inhibit topoisomerase I, leading to the induction of double-stranded DNA breaks and cytotoxicity in cancer cells. Others may interact with neurotransmitter receptors, exerting analgesic or muscle relaxant effects .
Comparaison Avec Des Composés Similaires
- Papaverine
- Noscapine
- Codeine
- Morphine
- Apomorphine
- Berberine
- Protopine
- Tubocurarine
Uniqueness: 4-Benzylisoquinoline is unique due to its specific structural features and the types of reactions it undergoes. While many benzylisoquinoline alkaloids share a common biosynthetic pathway, the specific modifications and substitutions on the isoquinoline ring can lead to a wide variety of biological activities and therapeutic potentials .
Propriétés
Formule moléculaire |
C16H13N |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
4-benzylisoquinoline |
InChI |
InChI=1S/C16H13N/c1-2-6-13(7-3-1)10-15-12-17-11-14-8-4-5-9-16(14)15/h1-9,11-12H,10H2 |
Clé InChI |
MXOJQXCHSCJYKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CN=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


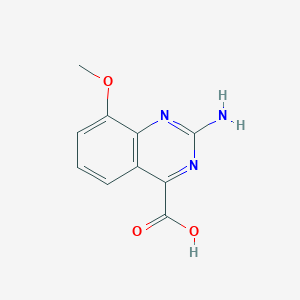

![Methyl [2,3'-bipyridine]-5'-carboxylate](/img/structure/B11886244.png)
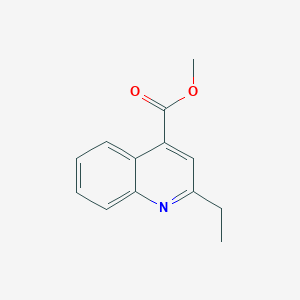




![6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B11886289.png)
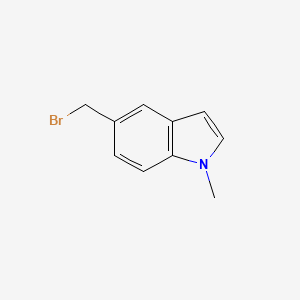

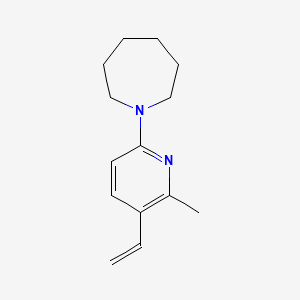
![6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one](/img/structure/B11886317.png)
